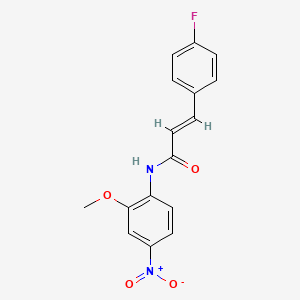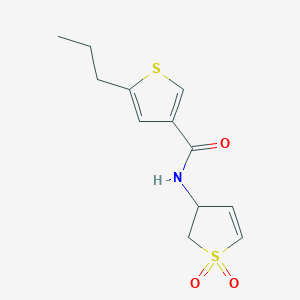
3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family and is commonly known as FNMA. The chemical structure of FNMA consists of a fluorophenyl group, a nitrophenyl group, and an acrylamide group.
作用機序
The mechanism of action of FNMA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. FNMA has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
FNMA has been found to have various biochemical and physiological effects. In vitro studies have shown that FNMA inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. FNMA has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using FNMA in lab experiments is its potential for use in cancer treatment and Alzheimer's disease treatment. FNMA has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using FNMA in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for research on FNMA. One direction is to further investigate the mechanism of action of FNMA and its potential use in cancer treatment and Alzheimer's disease treatment. Another direction is to develop more efficient and cost-effective methods for the synthesis of FNMA. Additionally, research could be conducted on the potential use of FNMA in the treatment of other diseases, such as inflammatory diseases.
合成法
The synthesis of FNMA involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-methoxy-4-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield the final product, FNMA. The synthesis of FNMA has been optimized to improve the yield and purity of the final product.
科学的研究の応用
FNMA has been found to have potential applications in various fields of scientific research. One of the major applications of FNMA is in the field of medicinal chemistry. FNMA has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. FNMA has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-15-10-13(19(21)22)7-8-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEAEAXXQDHZRD-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![N-(3-{[(propylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5413098.png)
![2-{[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5413116.png)
![2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5413124.png)
![1-allyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B5413133.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5413134.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5413141.png)

![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide](/img/structure/B5413148.png)
![6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5413150.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5413156.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5413163.png)
![4-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B5413171.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5413186.png)